2'-Fluoro-4'-methoxy-[1,1'-biphenyl]-2-amine
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Overview
Description
2’-Fluoro-4’-methoxy-[1,1’-biphenyl]-2-amine is an organic compound that belongs to the biphenyl family This compound is characterized by the presence of a fluorine atom and a methoxy group attached to the biphenyl structure, which consists of two benzene rings connected by a single bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Fluoro-4’-methoxy-[1,1’-biphenyl]-2-amine typically involves multiple steps. One common method includes the nitration of a biphenyl precursor, followed by reduction to convert the nitro group to an amine.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, followed by purification steps to isolate the desired product. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2’-Fluoro-4’-methoxy-[1,1’-biphenyl]-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amine group or other functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2’-Fluoro-4’-methoxy-[1,1’-biphenyl]-2-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 2’-Fluoro-4’-methoxy-[1,1’-biphenyl]-2-amine involves its interaction with specific molecular targets. For instance, it can act as an agonist or antagonist for certain receptors, modulating their activity. The pathways involved may include signal transduction cascades that lead to various cellular responses .
Comparison with Similar Compounds
Similar Compounds
2’-Fluoro-2-methoxy-4’-(methoxycarbonyl)-4-biphenylcarboxylic acid: This compound shares a similar biphenyl structure with fluorine and methoxy groups but has additional carboxylic acid functionality.
3-Fluoro-4-methoxy-1-nitrobenzene: Another related compound with a nitro group instead of an amine.
Uniqueness
2’-Fluoro-4’-methoxy-[1,1’-biphenyl]-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H12FNO |
---|---|
Molecular Weight |
217.24 g/mol |
IUPAC Name |
2-(2-fluoro-4-methoxyphenyl)aniline |
InChI |
InChI=1S/C13H12FNO/c1-16-9-6-7-10(12(14)8-9)11-4-2-3-5-13(11)15/h2-8H,15H2,1H3 |
InChI Key |
MJWXOSBCKKVSIG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=CC=C2N)F |
Origin of Product |
United States |
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